

long-term storage and handling of BAY 1003803 powder

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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598

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Technical Support Center: BAY 1003803

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of **BAY 1003803** powder.

Frequently Asked Questions (FAQs)

Q1: What is **BAY 1003803**?

A1: **BAY 1003803** is a potent, non-steroidal agonist of the glucocorticoid receptor (GR).[1][2][3] It is primarily used for topical research in conditions like psoriasis and severe atopic dermatitis due to its strong anti-inflammatory activity.[1][2][3]

Q2: How should **BAY 1003803** powder be stored long-term?

A2: For long-term stability, the powdered form of **BAY 1003803** should be stored at -20°C for up to two years.

Q3: What are the recommended storage conditions for **BAY 1003803** stock solutions?

A3: The stability of **BAY 1003803** in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.



Q4: How can I dissolve BAY 1003803 powder?

A4: **BAY 1003803** can be dissolved in various solvent systems depending on the experimental needs. For in vivo studies, two common protocols are:

- Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Protocol 2: A mixture of 10% DMSO and 90% Corn Oil. In case of precipitation, gentle heating and/or sonication can aid in dissolution.

Q5: What is the mechanism of action of BAY 1003803?

A5: **BAY 1003803** functions as a glucocorticoid receptor agonist. It binds to the GR in the cytoplasm, leading to the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This can result in the transactivation or transrepression of gene transcription.[4][5]

Data Presentation

Table 1: Long-Term Storage Recommendations

Form	Storage Temperature	Duration
Powder	-20°C	Up to 2 years
Stock Solution (in DMSO)	-80°C	Up to 6 months
Stock Solution (in DMSO)	-20°C	Up to 1 month

Table 2: Solubility for In Vivo Formulations

Protocol	Solvent System	Maximum Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.07 mM)
2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.07 mM)



Experimental Protocols Glucocorticoid Receptor (GR) Activation Luciferase Reporter Assay

This assay measures the ability of **BAY 1003803** to activate the glucocorticoid receptor and drive the expression of a reporter gene.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., A549, HEK293T) stably or transiently transfected with a GR expression vector and a luciferase reporter plasmid containing glucocorticoid response elements (GREs) in a 96-well plate.
- Compound Treatment: Prepare serial dilutions of BAY 1003803 in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).
- Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
- Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
- Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value of BAY 1003803.[6][7][8][9]

Western Blot for Phosphorylated GR

This protocol is designed to detect the phosphorylation of the glucocorticoid receptor at specific sites (e.g., Ser211) as an indicator of its activation by **BAY 1003803**.[10]

Methodology:

 Cell Treatment and Lysis: Treat cells with BAY 1003803 for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and



phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated GR (e.g., antipGR Ser211).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total GR).[11][12][13][14]

Quantitative PCR (qPCR) for GR Target Gene Expression

This method quantifies the change in mRNA levels of known GR target genes following treatment with **BAY 1003803**.

Methodology:

- Cell Treatment and RNA Isolation: Treat cells with **BAY 1003803** for the desired time. Isolate total RNA from the cells using a commercial kit.
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]



- qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for GR target genes (e.g., FKBP5, GILZ), and a suitable qPCR master mix.[16][17]
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[18]

Troubleshooting Guides

Table 3: Troubleshooting for Luciferase Reporter Assays

Issue	Possible Cause	Recommendation
High background luminescence	Contamination of reagents or plates. Autofluorescence from media components.	Use fresh, sterile reagents and plates. Use phenol red-free media or perform measurements in PBS.[19]
Low signal or no response	Low transfection efficiency. Inactive compound. Inappropriate cell density.	Optimize transfection protocol. Verify compound activity with a positive control. Ensure cells are in the exponential growth phase.[20]
High well-to-well variability	Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.	Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with PBS.[20]

Table 4: Troubleshooting for Western Blotting

Troubleshooting & Optimization

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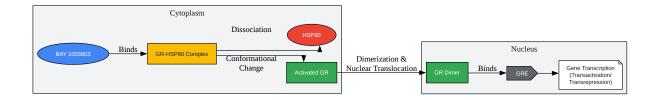
Issue	Possible Cause	Recommendation
No or weak signal for pGR	Insufficient treatment time or concentration. Inactive primary antibody. High phosphatase activity.	Perform a time-course and dose-response experiment. Use a fresh, validated antibody. Ensure phosphatase inhibitors are included in the lysis buffer.
High background	Insufficient blocking. Primary antibody concentration too high. Inadequate washing.	Increase blocking time or use a different blocking agent. Optimize antibody dilution. Increase the number and duration of washes.
Non-specific bands	Primary or secondary antibody cross-reactivity. Protein degradation.	Use a more specific primary antibody. Run a control lane with secondary antibody only. Add protease inhibitors to the lysis buffer.

Table 5: Troubleshooting for qPCR



Issue	Possible Cause	Recommendation
No amplification or low efficiency	Poor RNA quality. Inefficient cDNA synthesis. Primer design issues.	Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcriptase. Validate primer efficiency with a standard curve.
High Cq values	Low target gene expression. Insufficient amount of cDNA.	Increase the amount of starting RNA. Use a higher concentration of cDNA in the qPCR reaction.
Inconsistent results	Pipetting errors. Contamination with genomic DNA. Unstable housekeeping gene.	Use calibrated pipettes and master mixes. Treat RNA samples with DNase. Validate the stability of the housekeeping gene under your experimental conditions.

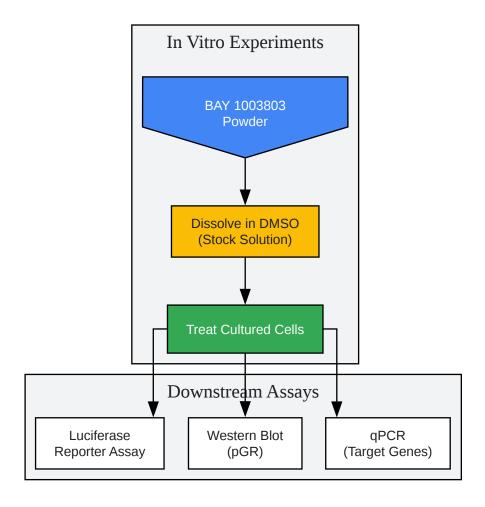
Mandatory Visualizations



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Caption: Glucocorticoid Receptor Signaling Pathway of BAY 1003803.





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Caption: General Experimental Workflow for In Vitro Studies.

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